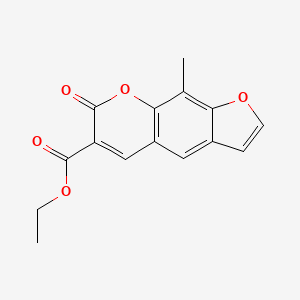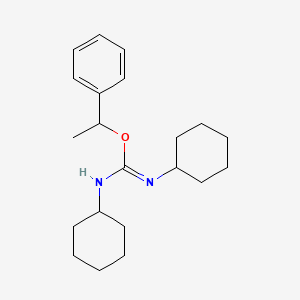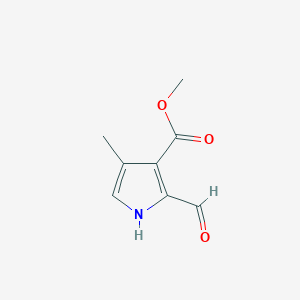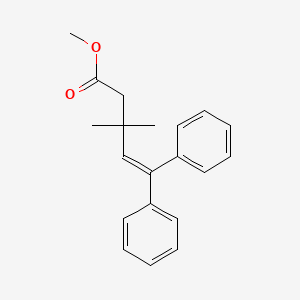
p-Nitrophenyl phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl phosphinate is a chemical compound known for its role as a chromogenic substrate in various biochemical assays. It is particularly used in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl phosphinate typically involves the reaction of p-nitrophenol with phosphinic acid or its derivatives. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained. The hydrolysis of phosphinates can be carried out under both acidic and basic conditions, with the C-O bond being cleaved by agents such as trimethylsilyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful control of temperature, pH, and the use of catalysts to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenyl phosphinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the formation of p-nitrophenol and inorganic phosphate.
Oxidation and Reduction: These reactions can modify the nitro group, converting it to different functional groups such as amines.
Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline or acidic conditions with enzymes like alkaline phosphatase.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include p-nitrophenol, which is a yellow compound that can be measured spectrophotometrically, and various derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
p-Nitrophenyl phosphinate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of phosphatases.
Biology: Employed in assays to study enzyme functions and interactions.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Mécanisme D'action
The mechanism by which p-Nitrophenyl phosphinate exerts its effects involves the hydrolysis of the phosphate ester bond by phosphatases. This reaction releases p-nitrophenol and inorganic phosphate. The p-nitrophenol produced is a chromogenic compound that absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl phosphate: Another chromogenic substrate used in similar assays.
Phosphinic acids: Compounds with similar structures but different functional groups.
Phosphonates: Similar in structure but with different chemical properties and applications.
Uniqueness
p-Nitrophenyl phosphinate is unique due to its specific use as a substrate for phosphatases, providing a clear and measurable chromogenic response. Its ability to be used in a wide range of concentrations without being a limiting factor in reactions makes it particularly valuable in biochemical assays .
Propriétés
Numéro CAS |
53204-64-1 |
|---|---|
Formule moléculaire |
C6H4NO4P |
Poids moléculaire |
185.07 g/mol |
Nom IUPAC |
1-nitro-4-phosphorosooxybenzene |
InChI |
InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H |
Clé InChI |
RPLNFVZIGAYKDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


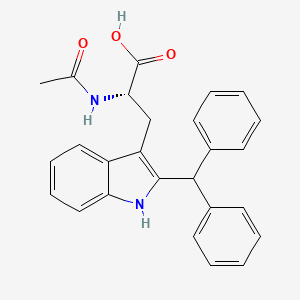

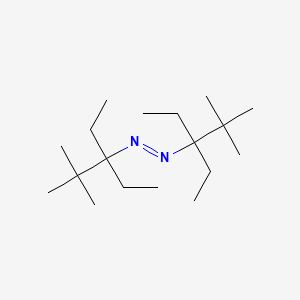


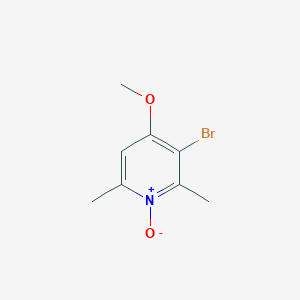
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)

